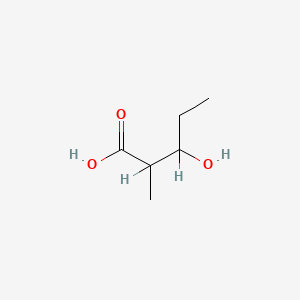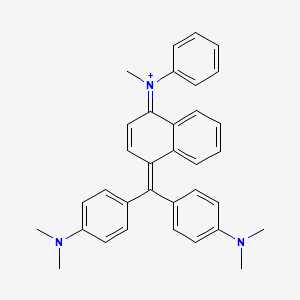
1-Iodododecan
Übersicht
Beschreibung
C₁₂H₂₅I . It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its long carbon chain and the presence of an iodine atom, making it a valuable reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-Iodododecane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1-Iodododecane is a simple alkyl iodideIt can participate in various chemical reactions, particularly those involving nucleophilic substitution .
Mode of Action
In chemical reactions, 1-Iodododecane often acts as an alkylating agent. For instance, in the presence of a strong base, it can undergo nucleophilic substitution reactions with various nucleophiles . The iodine atom on the 1-Iodododecane molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Result of Action
The primary result of 1-Iodododecane’s action in a chemical reaction is the transfer of the dodecyl group to a nucleophile. This can result in the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .
Biochemische Analyse
Biochemical Properties
1-Iodododecane plays a significant role in biochemical reactions, particularly in the synthesis of dodecylated graphite and alkyl-functionalized single-walled carbon nanotubes . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it has been used in SmI₂-mediated coupling reactions with ketones, demonstrating its utility in complex organic syntheses . The interactions of 1-Iodododecane with biomolecules are primarily through covalent bonding, which is crucial for its role in biochemical processes.
Cellular Effects
1-Iodododecane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid bilayer of cell membranes due to its hydrophobic nature, potentially altering membrane fluidity and permeability . This can impact cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. Additionally, 1-Iodododecane may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-Iodododecane exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific target and context. For example, in SmI₂-mediated reactions, 1-Iodododecane facilitates the formation of carbon-carbon bonds by acting as an electrophile . These molecular interactions are critical for its biochemical activity and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodododecane can change over time due to its stability and degradation. It is relatively stable under standard conditions but can degrade when exposed to light or heat . Long-term studies have shown that 1-Iodododecane can have lasting effects on cellular function, particularly in in vitro settings where it may accumulate in cell membranes and affect their properties . Understanding these temporal effects is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of 1-Iodododecane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
1-Iodododecane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of iodinated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The role of 1-Iodododecane in these pathways highlights its importance in metabolic studies and its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Iodododecane is transported and distributed through passive diffusion due to its hydrophobic nature . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution is essential for its biological activity, as it determines the sites of action and potential effects on cellular function.
Subcellular Localization
1-Iodododecane primarily localizes to the lipid bilayer of cell membranes due to its hydrophobic properties . This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes. Additionally, post-translational modifications or targeting signals may direct 1-Iodododecane to specific organelles, further influencing its biochemical effects.
Vorbereitungsmethoden
1-Iodododecane can be synthesized through several methods:
Analyse Chemischer Reaktionen
1-Iodododecane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: 1-Iodododecane can be used in coupling reactions, such as the SmI₂-mediated coupling with ketones to form complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
1-Iodododecane can be compared with other similar compounds, such as:
1-Bromododecane: Similar to 1-iodododecane but with a bromine atom instead of iodine.
1-Chlorododecane: Contains a chlorine atom and is even less reactive than 1-bromododecane.
1-Iodohexadecane: A longer-chain analog of 1-iodododecane, with a similar reactivity profile but different physical properties due to the extended carbon chain.
1-Iodododecane stands out due to its high reactivity, making it a versatile reagent in organic synthesis and various industrial applications.
Eigenschaften
IUPAC Name |
1-iodododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDPERPXPREHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049302 | |
| Record name | 1-Iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4292-19-7 | |
| Record name | 1-Iodododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-IODODODECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)





![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)


